2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrazole and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Introduction of Pyrazole Group: The pyrazole group can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Final Coupling: The final step involves coupling the thiazole and pyrazole intermediates with a phenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvent systems like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide
- 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxylate
- 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-sulfonamide
Uniqueness
The uniqueness of This compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14N4OS |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-methyl-N-(1-methylpyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H14N4OS/c1-10-17-13(14(21-10)11-6-4-3-5-7-11)15(20)18-12-8-16-19(2)9-12/h3-9H,1-2H3,(H,18,20) |
InChI Key |
HEHXEOLSGJGSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
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